(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
CAS No.:
Cat. No.: VC17461801
Molecular Formula: C12H22Cl2N2O
Molecular Weight: 281.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22Cl2N2O |
|---|---|
| Molecular Weight | 281.22 g/mol |
| IUPAC Name | 4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
| Standard InChI | InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
| Standard InChI Key | KTKMKVIWSSEYJZ-NVJADKKVSA-N |
| Isomeric SMILES | CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
| Canonical SMILES | CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Introduction
The compound (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, also known as (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride, is a chiral organic molecule with significant applications in medicinal chemistry and pharmacology. It is primarily recognized for its role as a precursor or intermediate in the synthesis of therapeutic agents. Below, we provide a comprehensive overview of its properties, synthesis, and potential applications.
Synthesis
The synthesis of (R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl typically involves the following steps:
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Chiral Resolution: The stereochemistry is controlled to ensure the production of the (R)-enantiomer.
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Functionalization: Introduction of the dimethylamino and methylamino groups onto the propyl chain.
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Phenolic Derivatization: The phenol group is preserved or introduced during the synthesis to maintain its reactivity.
This compound is often synthesized under controlled laboratory conditions to ensure high purity and yield.
Applications
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Pharmaceutical Intermediates:
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The compound serves as a building block in the development of drugs targeting neurological disorders.
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Its structure suggests potential use in adrenergic receptor modulation due to the presence of amino groups.
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Chemical Research:
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Used in studying structure-activity relationships (SAR) for phenolic and amine-containing compounds.
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Its chiral nature makes it valuable for enantioselective studies.
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Three-Dimensional (3D) Conformer
The spatial arrangement of atoms in the (R)-enantiomer influences its interaction with biological targets, making stereochemistry critical for its activity.
Physical Characteristics
| Characteristic | Details |
|---|---|
| Melting Point | Not specified but typical for hydrochloride salts (~150–200°C). |
| Solubility | Highly soluble in water due to dihydrochloride form. |
| Optical Rotation | Specific rotation indicates chirality but requires experimental determination. |
Safety and Handling
As with most organic compounds, safety precautions should be observed:
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Handle with gloves and protective eyewear.
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Store in a cool, dry place away from light.
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Avoid inhalation or skin contact due to potential irritant properties.
Research Findings
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